molecular formula C19H20N2O3 B3830634 1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione CAS No. 112706-45-3

1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B3830634
CAS RN: 112706-45-3
M. Wt: 324.4 g/mol
InChI Key: DPWPIHPPPOWHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione is a selective inhibitor of 1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedioneβ, which is a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, gene expression, and cell cycle progression. 1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedioneβ is also implicated in the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders. By inhibiting 1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedioneβ activity, 1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione can modulate these cellular processes and potentially treat these diseases.
Biochemical and Physiological Effects
1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation. In diabetes research, 1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione has been shown to improve insulin sensitivity and glucose uptake. In neurodegenerative disorder research, this compound has been shown to protect against neuronal damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione in lab experiments include its high selectivity for 1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedioneβ, its ability to modulate various cellular processes, and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further optimization of its pharmacokinetic properties.

Future Directions

For this compound include the optimization of its pharmacokinetic properties, the development of more potent and selective 1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedioneβ inhibitors, and the evaluation of its therapeutic potential in clinical trials. Additionally, the potential use of this compound in combination with other therapeutic agents should be explored to enhance its efficacy and reduce potential toxicity.
In conclusion, 1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione is a promising compound with significant potential for therapeutic applications in various diseases. Its selective inhibition of 1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedioneβ activity makes it a valuable tool for studying the role of this enzyme in cellular processes and disease pathogenesis. Further research and development of this compound are needed to fully explore its therapeutic potential.

Scientific Research Applications

1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has been shown to inhibit 1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedioneβ activity, which is implicated in the pathogenesis of these diseases. In cancer research, 1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake. In neurodegenerative disorder research, 1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione has been shown to protect against neuronal damage and improve cognitive function.

properties

IUPAC Name

1-anilino-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13(2)24-16-10-8-14(9-11-16)17-12-18(22)21(19(17)23)20-15-6-4-3-5-7-15/h3-11,13,17,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWPIHPPPOWHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389158
Record name 2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)-

CAS RN

112706-45-3
Record name 2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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